molecular formula C10H14O5 B102492 (2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid CAS No. 18003-06-0

(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid

Cat. No. B102492
CAS RN: 18003-06-0
M. Wt: 214.21 g/mol
InChI Key: AKOXKNVOTFFDSM-ISGFRBBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid, also known as EHMHA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

  • Synthesis Techniques and Intermediates : A study by Gordon-Gray and Whiteley (1977) detailed the synthesis of a related compound, 2-Hydroxy-2-methyl-3,5-dimethylenehexanedioic acid, which is used as an intermediate in the total synthesis of swazinecic acid dilactone. This synthesis involves condensation reactions and a Mannich reaction, highlighting the chemical's role in complex organic synthesis processes (Gordon-Gray & Whiteley, 1977).

  • Stereochemistry in Organic Reactions : Tadano, Minami, and Ogawa (1990) investigated the stereochemistry of Claisen rearrangements of similar compounds derived from D-glucose. This research emphasizes the importance of stereochemistry in understanding and controlling organic reactions, particularly for compounds with multiple chiral centers (Tadano, Minami, & Ogawa, 1990).

  • Synthesis of Stereoisomers : Matsumoto et al. (1992) synthesized all stereoisomers of a related gamma-lactone acid, demonstrating the methods to control stereochemistry in organic synthesis. This research contributes to our understanding of synthesizing and differentiating between different stereoisomers of complex organic molecules (Matsumoto et al., 1992).

  • Natural Product Isolation and Activities : Luo et al. (2017) isolated a new hexanedioic acid analogue from an endophytic fungus. This study not only contributes to the discovery of new natural products but also examines their biological activities, such as antioxidant properties (Luo et al., 2017).

  • Chiroptical Properties and Conformational Studies : The chiroptical properties and conformations of various 2-methyl substituted carboxylic acids were studied by Korver and Gorkom (1974), contributing to the understanding of molecular properties related to optical activity and molecular conformations (Korver & Gorkom, 1974).

properties

CAS RN

18003-06-0

Product Name

(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid

InChI

InChI=1S/C10H14O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,15H,2,5H2,1,3H3,(H,11,12)(H,13,14)/b7-4-/t10-/m1/s1

InChI Key

AKOXKNVOTFFDSM-ISGFRBBESA-N

Isomeric SMILES

C/C=C(/CC(=C)[C@](C)(C(=O)O)O)\C(=O)O

SMILES

CC=C(CC(=C)C(C)(C(=O)O)O)C(=O)O

Canonical SMILES

CC=C(CC(=C)C(C)(C(=O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid
Reactant of Route 2
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid
Reactant of Route 3
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid
Reactant of Route 4
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid
Reactant of Route 5
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid
Reactant of Route 6
(2R,5Z)-5-ethylidene-2-hydroxy-2-methyl-3-methylidenehexanedioic acid

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